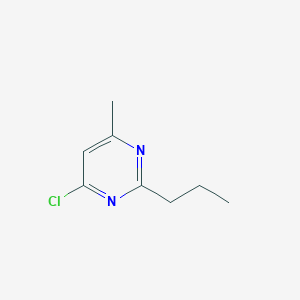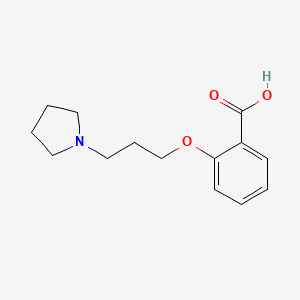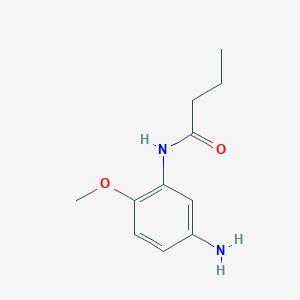![molecular formula C15H16N2 B1356504 [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine CAS No. 92083-17-5](/img/structure/B1356504.png)
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl group attached to a methanamine moiety, which is further connected to a dihydroindole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst. This reaction is followed by the hydrolysis of the phthalimido group to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
Oxidation: : [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine can undergo oxidation reactions, where the indole ring or the methanamine moiety is oxidized to form various products.
Reduction: : The compound can also participate in reduction reactions, where the dihydroindole ring is reduced to form a fully saturated indoline ring.
Substitution: : Substitution reactions can occur at the phenyl ring or the indole ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the type of substitution, are used under appropriate conditions.
Major Products Formed
Oxidation: Products may include indole-2-carboxylic acid derivatives or N-oxide derivatives.
Reduction: Fully saturated indoline derivatives.
Substitution: Various substituted indole or phenyl derivatives, depending on the reagents used.
科学研究应用
Chemistry: : [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: : In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of new pharmaceuticals. Its derivatives may exhibit improved pharmacokinetic and pharmacodynamic properties.
Industry: : The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its indole core is valuable in the synthesis of materials with specific optical and electronic properties.
作用机制
The mechanism of action of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine involves its interaction with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription pathways. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, but with different functional groups and biological activities.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, serving as a precursor for various biologically active compounds.
Uniqueness
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methanamine moiety allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZZJYNNQYICP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
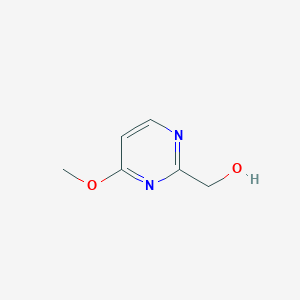

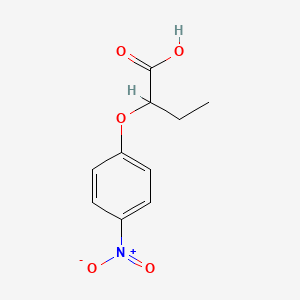

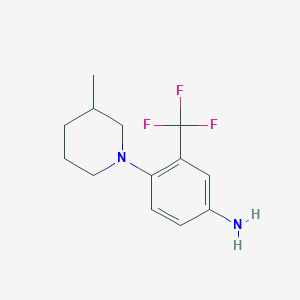


![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
